molecular formula C20H25N5O2 B11308945 N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine CAS No. 1092307-35-1

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11308945
CAS No.: 1092307-35-1
M. Wt: 367.4 g/mol
InChI Key: LOOPJLKRARWDOT-UHFFFAOYSA-N
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Description

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound with a unique structure that combines methoxy, methylbenzyl, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation:

    Formation of Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Methoxy and Methylbenzyl Group Introduction: The methoxy and methylbenzyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or alkoxides can be employed.

Major Products

    Oxidation: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the tetrazole ring can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is unique due to its combination of methoxy, methylbenzyl, and tetrazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1092307-35-1

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C20H25N5O2/c1-4-10-25-23-20(22-24-25)21-13-16-8-9-18(19(12-16)26-3)27-14-17-7-5-6-15(2)11-17/h5-9,11-12H,4,10,13-14H2,1-3H3,(H,21,23)

InChI Key

LOOPJLKRARWDOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC

Origin of Product

United States

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